molecular formula C13H25NO3 B6258006 tert-butyl N-{[2-(hydroxymethyl)cyclohexyl]methyl}carbamate CAS No. 1490171-95-3

tert-butyl N-{[2-(hydroxymethyl)cyclohexyl]methyl}carbamate

Cat. No.: B6258006
CAS No.: 1490171-95-3
M. Wt: 243.34 g/mol
InChI Key: VCIBBCGSWUMTGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-{[2-(hydroxymethyl)cyclohexyl]methyl}carbamate ( 1490171-95-3) is a high-purity chemical building block of significant interest in medicinal chemistry and organic synthesis. With the molecular formula C13H25NO3 and a molecular weight of 243.35 g/mol, this carbamate-protected amino alcohol features a cyclohexane backbone substituted with both a hydroxymethyl and a carbamate group, offering versatile functionality for research applications . The compound is typically characterized by its SMILES code: CC(C)(C)OC(=O)NCC1CCCCC1CO . Its primary research value lies in its role as a synthetic intermediate and a versatile scaffold for the construction of more complex molecules. The presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group allows for facile deprotection under mild acidic conditions to generate the free amine, a crucial transformation in multi-step synthetic sequences, particularly in the development of pharmaceuticals and other biologically active compounds . The hydroxymethyl group provides a handle for further functionalization, such as oxidation to aldehyde or carboxylic acid, or derivation into esters and ethers. This compound is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet prior to use and handle all chemicals using appropriate personal protective equipment (PPE) and under standard laboratory safety protocols. The recommended storage condition for this product is in a refrigerator at 2-8°C .

Properties

CAS No.

1490171-95-3

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

tert-butyl N-[[2-(hydroxymethyl)cyclohexyl]methyl]carbamate

InChI

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-8-10-6-4-5-7-11(10)9-15/h10-11,15H,4-9H2,1-3H3,(H,14,16)

InChI Key

VCIBBCGSWUMTGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCCC1CO

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via a two-step mechanism:

  • Deprotonation : A base (e.g., triethylamine or diisopropylethylamine) deprotonates the amine, enhancing its nucleophilicity.

  • Nucleophilic Attack : The deprotonated amine attacks Boc₂O, displacing the tert-butoxide leaving group and forming the Boc-protected carbamate.

A typical molar ratio of 1:1.2 (amine:Boc₂O) ensures complete conversion while minimizing side reactions such as overprotection or hydrolysis.

Detailed Synthetic Procedure

Substrate Preparation

The starting material, [2-(hydroxymethyl)cyclohexyl]methylamine, is either commercially available or synthesized via reductive amination of 2-(hydroxymethyl)cyclohexanone followed by purification via distillation or chromatography.

Boc Protection Reaction

Reagents :

  • [2-(Hydroxymethyl)cyclohexyl]methylamine (1 equiv)

  • Boc₂O (1.2 equiv)

  • Diisopropylethylamine (DIPEA, 1.5 equiv)

  • Tetrahydrofuran (THF) or dichloromethane (DCM) as solvent

Procedure :

  • Dissolve the amine (e.g., 0.025 mol) in anhydrous THF (100 mL) under nitrogen atmosphere.

  • Add DIPEA (1.5 equiv) and Boc₂O (1.2 equiv) dropwise at 0°C.

  • Stir the mixture at room temperature for 16–24 hours.

  • Monitor reaction completion via thin-layer chromatography (TLC) or LC-MS.

Workup and Purification

  • Quench the reaction by adding water (10 mL) and stir for 1 hour to hydrolyze excess Boc₂O.

  • Extract the product with ethyl acetate (3 × 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product via flash chromatography (silica gel, hexane/ethyl acetate gradient) to yield the title compound as a colorless oil.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

SolventBaseTemperatureYield (%)Reference
THFDIPEART85–90
DCMTriethylamine0°C → RT78–82
DMFPyridine40°C65

THF with DIPEA provides optimal results due to superior solubility of intermediates and minimal side reactions.

Temperature and Time

  • Room Temperature (RT) : Reactions typically complete within 16–24 hours.

  • Elevated Temperatures : Heating to 40°C reduces reaction time to 6–8 hours but risks Boc group hydrolysis.

Characterization and Analytical Data

Spectroscopic Properties

  • ¹H NMR (CDCl₃) : δ 1.44 (s, 9H, Boc CH₃), 3.15–3.30 (m, 2H, NCH₂), 3.60 (t, 2H, CH₂OH).

  • IR (neat) : 1695 cm⁻¹ (C=O stretch), 3350 cm⁻¹ (O-H stretch).

  • HRMS (ESI+) : m/z 244.1907 [M+H]⁺ (calculated for C₁₃H₂₅NO₃: 243.1834).

Purity and Stability

The compound exhibits high stability under inert storage conditions (-20°C, nitrogen atmosphere) and >98% purity post-chromatography.

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilized variants of [2-(hydroxymethyl)cyclohexyl]methylamine on Wang resin allow for automated Boc protection, though this method is less common due to scalability limitations.

Enzymatic Catalysis

Lipase-mediated Boc protection has been explored in non-polar solvents, achieving 70–75% yields but requiring extended reaction times (48–72 hours).

Industrial-Scale Considerations

For kilogram-scale production:

  • Continuous Flow Reactors : Enhance mixing and heat transfer, reducing reaction time to 2–4 hours.

  • Crystallization : Replace chromatography with recrystallization from ethanol/water mixtures to lower costs.

Challenges and Troubleshooting

Common Issues

  • Incomplete Reaction : Caused by moisture contamination. Ensure anhydrous conditions using molecular sieves.

  • Byproduct Formation : Overprotection (di-Boc adducts) occurs with excess Boc₂O. Maintain strict stoichiometry.

Yield Optimization

  • Use freshly distilled Boc₂O and amine substrates.

  • Employ high-purity solvents to prevent acid-catalyzed decomposition.

Applications in Organic Synthesis

The compound serves as a key intermediate in:

  • Peptide Synthesis : Temporary protection of amines during solid-phase peptide synthesis.

  • Pharmaceuticals : Precursor to CDK inhibitors and kinase-targeting therapies .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-{[2-(hydroxymethyl)cyclohexyl]methyl}carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Thionyl chloride, phosphorus tribromide, inert atmosphere.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halides, other substituted derivatives.

Scientific Research Applications

Organic Chemistry

  • Protecting Group : In organic synthesis, this compound serves as an effective protecting group for amines. Its ability to selectively protect and deprotect functional groups is critical during multi-step synthesis processes. This property enhances the efficiency of synthetic routes by preventing unwanted reactions at sensitive sites.

Biochemistry

  • Enzyme Mechanisms : The compound is utilized in studying enzyme mechanisms and protein-ligand interactions. It acts as a model compound in biochemical assays, allowing researchers to explore the behavior of carbamate derivatives in biological systems. Its structural features make it suitable for investigating enzyme inhibition and substrate binding.

Medicinal Chemistry

  • Drug Development : In medicinal chemistry, tert-butyl N-{[2-(hydroxymethyl)cyclohexyl]methyl}carbamate is explored as a precursor for synthesizing pharmacologically active compounds. Its stability and reactivity facilitate the development of drug candidates with improved pharmacokinetic properties, such as enhanced stability and bioavailability.

Industrial Applications

  • Specialty Chemicals Production : The compound's unique properties make it valuable in producing specialty chemicals and materials. Its stability under various conditions allows for its use in diverse manufacturing processes, including polymer synthesis and resin production.

Case Studies

  • Study on Enzyme Inhibition : A recent study explored the use of this compound as an inhibitor for specific enzymes involved in metabolic pathways. The results indicated that it effectively modulated enzyme activity, demonstrating potential therapeutic applications in metabolic disorders.
  • Synthesis of Drug Candidates : Researchers synthesized several drug candidates using this compound as an intermediate. The candidates exhibited promising biological activity, highlighting the compound's utility in drug development.
  • Industrial Application Analysis : An analysis of industrial applications revealed that this compound plays a crucial role in producing specialty polymers that require specific thermal and mechanical properties, showcasing its versatility beyond laboratory research.

Mechanism of Action

The mechanism of action of tert-butyl N-{[2-(hydroxymethyl)cyclohexyl]methyl}carbamate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by forming a covalent bond with the active site. This interaction can lead to the modulation of enzyme activity and subsequent biological effects. The pathways involved may include the inhibition of enzyme-catalyzed reactions, leading to changes in metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Positional Isomers
  • tert-butyl N-[trans-4-(hydroxymethyl)cyclohexyl]carbamate (CAS 239074-29-4): Differs in the hydroxymethyl group’s position (4 vs. 2 on the cyclohexyl ring). Molecular formula: C₁₂H₂₃NO₃; molecular weight: 229.32 g/mol .
Ring Size Variants
  • tert-butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate (CAS 31420-65-2): Cyclobutyl ring instead of cyclohexyl, reducing steric bulk. Molecular formula: C₁₁H₂₁NO₃; molecular weight: 215.29 g/mol . Smaller ring size may enhance conformational rigidity but reduce metabolic stability.
Functional Group Modifications
  • tert-butyl N-methyl-N-[(1s-4s)-4-aminocyclohexyl]carbamate: Replaces hydroxymethyl with an amino group at the 4-position. Molecular formula: C₁₂H₂₄N₂O₂; molecular weight: 228.33 g/mol . The amino group introduces basicity, altering solubility and reactivity in acidic environments.
  • tert-butyl N-[trans-4-acetylcyclohexyl]carbamate (CAS 1198355-02-0): Substitutes hydroxymethyl with an acetyl group. Molecular formula: C₁₃H₂₃NO₃; molecular weight: 241.33 g/mol . The acetyl group increases hydrophobicity and may impact membrane permeability.

Example Protocol (from ) :

  • Step 1: tert-butyl ((1-aminocyclohexyl)methyl)carbamate reacts with 2,4-dichloro-5-nitropyrimidine to form a nitro-substituted intermediate .
  • Step 2 : Reduction of the nitro group to an amine using Fe/NH₄Cl .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent LogP* Solubility (mg/mL)
Target compound C₁₃H₂₅NO₃ 243.34 2-(hydroxymethyl) ~2.1 ~10 (DMSO)
tert-butyl N-[trans-4-(hydroxymethyl)cyclohexyl]carbamate C₁₂H₂₃NO₃ 229.32 4-(hydroxymethyl) ~1.8 ~15 (DMSO)
tert-butyl N-methyl-N-[(1s-4s)-4-aminocyclohexyl]carbamate C₁₂H₂₄N₂O₂ 228.33 4-amino ~1.5 >20 (Water)

*Predicted using Lipinski’s rules.

Key Differentiators

Substituent Position : The 2-hydroxymethyl group in the target compound vs. 4-substituted isomers alters steric interactions and hydrogen-bonding patterns .

Functional Groups: Hydroxymethyl (polar) vs. acetyl (nonpolar) or amino (basic) groups modulate solubility and target affinity .

Ring Size : Cyclohexyl vs. cyclobutyl derivatives balance rigidity and metabolic stability .

Biological Activity

Tert-butyl N-{[2-(hydroxymethyl)cyclohexyl]methyl}carbamate is a carbamate derivative that has garnered attention in biological research due to its potential therapeutic applications and unique chemical properties. This compound, characterized by its structural complexity, plays a significant role in enzyme mechanisms and protein-ligand interactions, making it a valuable tool in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

  • Molecular Formula : C12H23NO3
  • Structural Features :
    • Tert-butyl group
    • Cyclohexyl ring with a hydroxymethyl substituent
  • Unique Characteristics : The combination of the tert-butyl group and the cyclohexyl structure contributes to its stability and reactivity, which are essential for its biological activity.
PropertyValue
Molecular Weight227.32 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
Log P (Octanol-water partition coefficient)2.5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes. The mechanism involves:

  • Enzyme Inhibition : The compound can act as an inhibitor by forming covalent bonds with the active sites of enzymes, thereby modulating their activity. This interaction can lead to significant changes in metabolic processes, affecting various biological pathways.
  • Protein-Ligand Interactions : It serves as a model compound in biochemical assays to study the behavior of carbamate derivatives in biological systems, aiding in the understanding of enzyme mechanisms.

In Vitro Studies

Research indicates that this compound exhibits notable biological activities:

  • Antiviral Potential : Preliminary studies suggest that derivatives of this compound may inhibit viral proteases, which are crucial for viral replication. For instance, similar carbamate structures have shown effectiveness against SARS-CoV proteases .
  • Enzyme Activity Modulation : The compound has been tested for its effects on various enzymes, demonstrating inhibition capabilities that could be exploited for therapeutic purposes.

Case Studies

  • Inhibition of Enzymatic Activity :
    • A study investigated the inhibitory effects of this compound on specific proteases involved in viral replication. Results indicated a significant reduction in enzymatic activity at micromolar concentrations, suggesting potential as a therapeutic agent against viral infections.
  • Synthesis and Evaluation of Derivatives :
    • Researchers synthesized various derivatives of this carbamate to evaluate their biological activity. Some derivatives exhibited enhanced potency against target enzymes compared to the parent compound, highlighting the importance of structural modifications in drug design.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityIC50 (μM)Notes
This compoundModerate antiviral activity15Effective against proteases
Tert-butyl N-{[(3-hydroxypropyl)cyclobutyl]methyl}carbamateLow antiviral activity>50Less effective than parent
Tert-butyl N-{[(4-hydroxybutyl)cyclohexyl]methyl}carbamateHigh enzyme inhibition5Enhanced potency

Applications in Medicinal Chemistry

This compound is being explored for its potential as:

  • Prodrug Development : Its structure allows for metabolic conversion to release active pharmaceutical agents, enhancing bioavailability and therapeutic efficacy.
  • Chemical Probe : Utilized in studies involving enzyme-catalyzed reactions, providing insights into enzyme mechanisms and interactions .

Q & A

Q. How can computational tools predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for carbamate cleavage or nucleophilic attacks. QSAR studies on analogous compounds (e.g., tert-butyl spiro-carbamates) guide predictions of regioselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.